(S)-1-Amino-indan-4-ol hydrochloride (S)-1-Amino-indan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097073-09-9
VCID: VC5965143
InChI: InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1
SMILES: C1CC2=C(C1N)C=CC=C2O.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65

(S)-1-Amino-indan-4-ol hydrochloride

CAS No.: 2097073-09-9

Cat. No.: VC5965143

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

(S)-1-Amino-indan-4-ol hydrochloride - 2097073-09-9

Specification

CAS No. 2097073-09-9
Molecular Formula C9H12ClNO
Molecular Weight 185.65
IUPAC Name (1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1
Standard InChI Key KTLOQNUHOBFPFP-QRPNPIFTSA-N
SMILES C1CC2=C(C1N)C=CC=C2O.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The molecular formula of (S)-1-Amino-indan-4-ol hydrochloride is C₉H₁₂ClNO, with a molar mass of 185.65 g/mol . Its IUPAC name, (1S)-1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride, reflects a bicyclic indane scaffold substituted with an amino group at the C1 position and a hydroxyl group at C4, protonated as a hydrochloride salt (Fig. 1). The stereocenter at C1 confers the (S)-configuration, critical for enantioselective interactions in biological systems .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.2097073-09-9
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
SMILESC1CC2=C([C@H]1N)C=CC=C2O.Cl
InChIKeyKTLOQNUHOBFPFP-QRPNPIFTSA-N

The hydrochloride salt enhances stability and solubility relative to the free base, though exact solubility metrics remain unreported .

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with the resolution of (S)-1-Aminoindan (CAS 61341-86-4), a liquid with a boiling point of 96–97°C at 8 mmHg . Chiral pool synthesis or asymmetric catalysis ensures enantiomeric purity, followed by hydroxylation at C4. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Parent Compound Properties

Property(S)-1-Aminoindan
Boiling Point96–97°C (8 mmHg)
Optical Activity[α]²⁰/D +16.5° (c=1.5, MeOH)
Density1.038 g/mL at 25°C

Salt Formation

Protonation of the amino group with HCl in polar solvents like methanol or ethanol facilitates crystallization. The reaction’s stoichiometry and temperature control are pivotal for maximizing yield and purity .

Physicochemical Properties

Spectroscopic Characteristics

While experimental spectral data (NMR, IR) are absent in public records, computational predictions based on its structure suggest:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.2 ppm), NH₃⁺ (δ 1.5–2.5 ppm), and diastereotopic methylene protons (δ 2.8–3.5 ppm).

  • Mass Spec: Parent ion at m/z 185.06 (M⁺) .

PropertyValue
TPSA46.3 Ų
LogP (Predicted)1.2
Hydrogen Bond Donors3

Analytical and Formulation Considerations

Solution Preparation

Stock solutions (e.g., 10 mM in DMSO) require inert atmosphere handling to prevent oxidation. GlpBio reports stability at room temperature for short-term use, though long-term storage at -20°C is advisable .

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